2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound that features a nitrophenol core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The presence of electron-withdrawing groups, such as nitro groups, can significantly enhance the reactivity of the aryl halide, facilitating the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs the substitution to the ortho and para positions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while electrophilic aromatic substitution can introduce various substituents onto the aromatic ring.
Scientific Research Applications
2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol involves its interaction with specific molecular targets. The nitro group and other functional groups can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-nitrophenol: A simpler nitrophenol derivative with similar reactivity but fewer functional groups.
4-nitrophenol: Another nitrophenol isomer with different substitution patterns and reactivity.
2,4-dinitrophenol: A compound with two nitro groups, leading to different chemical and biological properties
Uniqueness
2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This complexity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H21F3N8O4 |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
2-nitro-6-[(E)-[[4-(2-pyridin-2-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C22H21F3N8O4/c23-22(24,25)13-37-21-29-19(31-27-12-14-6-5-9-17(18(14)34)33(35)36)28-20(30-21)32-11-4-2-8-16(32)15-7-1-3-10-26-15/h1,3,5-7,9-10,12,16,34H,2,4,8,11,13H2,(H,28,29,30,31)/b27-12+ |
InChI Key |
SNXQQEBRLYEAQO-KKMKTNMSSA-N |
Isomeric SMILES |
C1CCN(C(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)N/N=C/C4=C(C(=CC=C4)[N+](=O)[O-])O)OCC(F)(F)F |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)NN=CC4=C(C(=CC=C4)[N+](=O)[O-])O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.